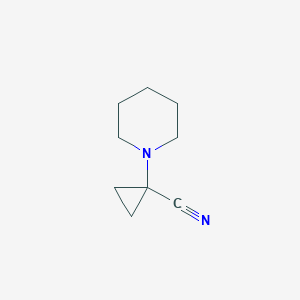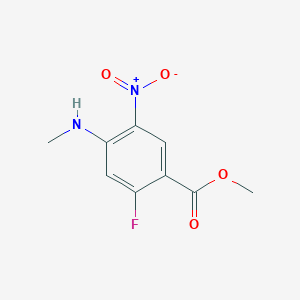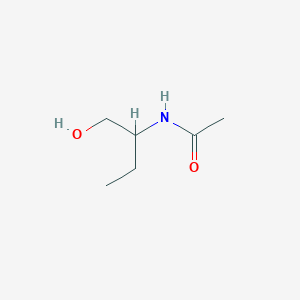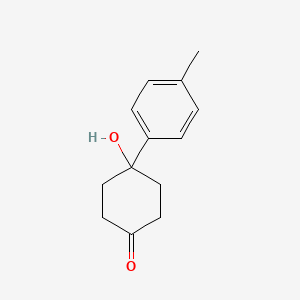
4-Hydroxy-4-(p-tolyl)cyclohexan-1-one, AldrichCPR
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-4-(p-tolyl)cyclohexan-1-one, AldrichCPR is an organic compound with the molecular formula C13H16O2. It is a solid substance that is often used in various chemical reactions and research applications. The compound is characterized by a cyclohexanone ring substituted with a hydroxy group and a p-tolyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-4-(p-tolyl)cyclohexan-1-one, AldrichCPR can be achieved through several methods. One common method involves the use of 1,4-cyclohexanediol as a starting material. The reaction is carried out in the presence of acetonitrile or an acetonitrile-water solution as a solvent, and sodium bromate or potassium bromate as an oxidizer. A composite catalyst composed of cerium chloride or hydrous cerium chloride is also used .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the synthesis methods used in laboratories can be scaled up for industrial production with appropriate modifications to reaction conditions and equipment.
Analyse Chemischer Reaktionen
Types of Reactions
4-Hydroxy-4-(p-tolyl)cyclohexan-1-one, AldrichCPR undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the cyclohexanone ring can be reduced to form an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Various reagents, including halogens and nucleophiles, can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbonyl group can yield an alcohol.
Wissenschaftliche Forschungsanwendungen
4-Hydroxy-4-(p-tolyl)cyclohexan-1-one, AldrichCPR has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in studies related to enzyme inhibition and metabolic pathways.
Medicine: Research on this compound includes its potential use in drug development and therapeutic applications.
Wirkmechanismus
The mechanism of action of 4-Hydroxy-4-(p-tolyl)cyclohexan-1-one, AldrichCPR involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with various biological molecules, influencing their activity. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Hydroxy-4-(pyridin-3-yl)cyclohexan-1-one
- 4-Hydroxy-4-(cyclopropylmethyl)-4-piperidinylmethanol p-Toluenesulfonate
- 4-Isopropyl-4-piperidinylmethanol p-Toluenesulfonate
Uniqueness
4-Hydroxy-4-(p-tolyl)cyclohexan-1-one, AldrichCPR is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the p-tolyl group enhances its hydrophobicity, influencing its solubility and interaction with biological membranes .
Eigenschaften
Molekularformel |
C13H16O2 |
|---|---|
Molekulargewicht |
204.26 g/mol |
IUPAC-Name |
4-hydroxy-4-(4-methylphenyl)cyclohexan-1-one |
InChI |
InChI=1S/C13H16O2/c1-10-2-4-11(5-3-10)13(15)8-6-12(14)7-9-13/h2-5,15H,6-9H2,1H3 |
InChI-Schlüssel |
COHHDKBOPDVULP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2(CCC(=O)CC2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


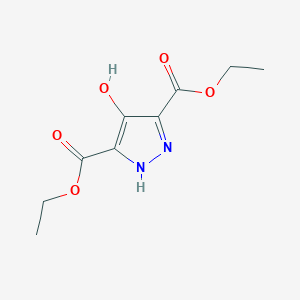
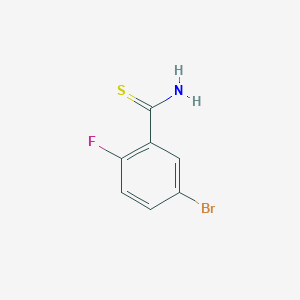
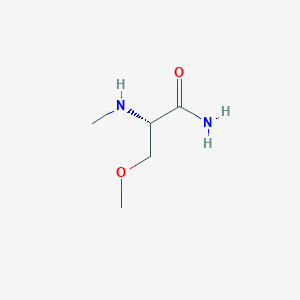
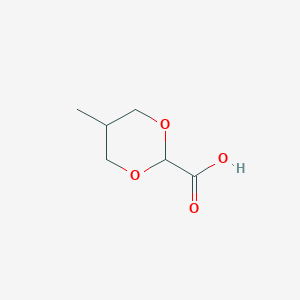
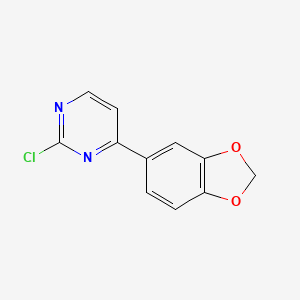
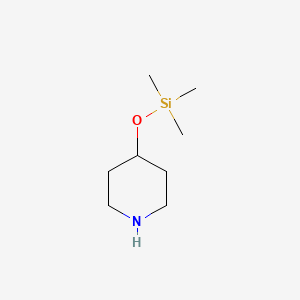
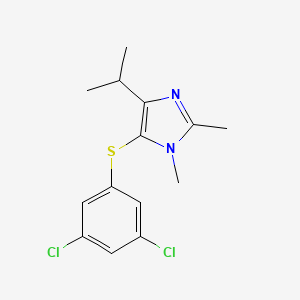
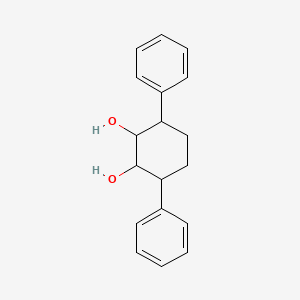
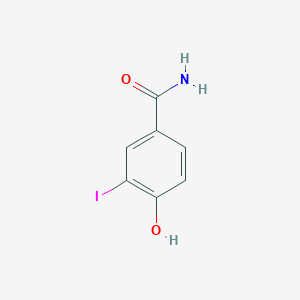
![N'-hydroxy-4-[4-methyl-5-[2-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]bicyclo[2.2.2]octane-1-carboximidamide](/img/structure/B8663107.png)
